3-(Trimethoxysilyl)propyl methacrylate

Catalog No.
S590413
CAS No.
2530-85-0
M.F
C10H20O5Si
M. Wt
248.35 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(Trimethoxysilyl)propyl methacrylate

CAS Number

2530-85-0

Product Name

3-(Trimethoxysilyl)propyl methacrylate

IUPAC Name

3-trimethoxysilylpropyl 2-methylprop-2-enoate

Molecular Formula

C10H20O5Si

Molecular Weight

248.35 g/mol

InChI

InChI=1S/C10H20O5Si/c1-9(2)10(11)15-7-6-8-16(12-3,13-4)14-5/h1,6-8H2,2-5H3

InChI Key

XDLMVUHYZWKMMD-UHFFFAOYSA-N

SMILES

CC(=C)C(=O)OCCC[Si](OC)(OC)OC

Solubility

Sol in acetone, benzene, ether, methanol, and hydrocarbons.
In water, 5.5X10+3 mg/L at 25 °C (est)

Synonyms

3-methacryloyloxypropyl-trimethoxysilane, gamma-MAPS, gamma-methacryloxypropyltrimethoxysilane, gamma-MPTS, Kerr Ceramic Primer, KH 570, KH-570, MAOPTMS, methacryloxypropyltrimethoxysilane, Silanit, Silicoup adhesion primer, Silicoup silane coupling agents, Siliseal

Canonical SMILES

CC(=C)C(=O)OCCC[Si](OC)(OC)OC

Surface Modification and Adhesion Promotion

TMSPMA acts as a coupling agent due to its unique structure. It possesses a methacrylate group that can readily participate in polymerization reactions with other monomers like acrylates or styrene. On the other hand, the trimethoxysilyl group can hydrolyze and form covalent bonds with hydroxyl groups present on surfaces like glass or metal oxides []. This dual functionality allows TMSPMA to create a chemical bridge between organic polymers and inorganic substrates, significantly enhancing adhesion.

For instance, in situ hybridization techniques utilize TMSPMA alongside poly-L-lysine to firmly attach cells, tissue sections, or entire organs to glass slides for microscopic analysis []. This method offers improved durability compared to traditional approaches.

Synthesis of Organic-Inorganic Hybrid Materials

TMSPMA plays a crucial role in the development of hybrid nanomaterials, which combine the properties of organic polymers and inorganic materials. As a monomer, TMSPMA can co-polymerize with various organic monomers to form organic moieties within the final material. The presence of the trimethoxysilyl group allows for covalent bonding with inorganic components like silica nanoparticles, leading to the formation of a well-integrated hybrid structure []. These materials exhibit unique properties that are not achievable with individual components alone and find applications in diverse fields like energy storage and catalysis.

Modification of Polymer Properties

TMSPMA can be incorporated as a co-monomer during polymer synthesis to modulate the final properties of the polymer. The presence of the methacrylate group allows TMSPMA to participate in the polymerization process, while the trimethoxysilyl group can introduce crosslinking between polymer chains. This crosslinking can enhance the mechanical strength, thermal stability, and resistance to UV radiation of the final polymer [].

3-(Trimethoxysilyl)propyl methacrylate is an organosilicon compound characterized by the presence of a methacrylate group and three methoxy groups attached to a propyl chain. Its molecular formula is C₁₀H₂₀O₅Si, and it has a molecular weight of 248.35 g/mol. This compound is typically presented as a clear, colorless liquid that is insoluble in water but soluble in organic solvents such as acetone, benzene, and methanol . It is widely recognized for its utility in various industrial applications, particularly as a coupling agent and monomer in polymer chemistry.

TMSPMA's primary mechanism of action in research involves its ability to:

  • Improve adhesion: The trimethoxysilyl group covalently bonds to inorganic substrates, while the methacrylate group readily participates in polymer formation. This creates a strong chemical bridge between organic and inorganic materials, enhancing adhesion [].
  • Enhance polymer properties: When incorporated as a co-monomer, TMSPMA can improve the mechanical strength, water resistance, and UV stability of the final polymer [].

  • Polymerization: The compound can participate in free radical polymerization due to the presence of the methacrylate group. This reaction can be initiated by heat or chemical initiators, leading to the formation of polymers with enhanced adhesion properties.
  • Silane Coupling Reactions: The trimethoxysilyl group can react with hydroxylated surfaces (e.g., glass, metal oxides) to form siloxane bonds, enhancing adhesion between organic and inorganic materials.
  • Hydrolysis: In the presence of moisture, the trimethoxysilyl groups can hydrolyze, forming silanol groups that further react with surfaces to improve bonding characteristics .

Several methods exist for synthesizing 3-(Trimethoxysilyl)propyl methacrylate:

  • Direct Esterification: This method involves reacting trimethoxysilane with methacrylic acid under acidic conditions to form the desired ester.
  • Transesterification: A more complex approach where a methacrylate ester is reacted with trimethoxysilane in the presence of a catalyst.
  • Sol-gel Process: This involves hydrolyzing silanes in an alcohol solution followed by polymerization to form silica-based networks incorporating the methacrylate functionality .

3-(Trimethoxysilyl)propyl methacrylate finds numerous applications across various industries:

  • Adhesives and Sealants: Used as a coupling agent to enhance adhesion between dissimilar materials.
  • Coatings: Incorporated into coatings for improved durability and resistance to environmental factors.
  • Dental Materials: Utilized in dental adhesives and composites due to its strong bonding capabilities.
  • Composite Materials: Acts as a modifier for polymer matrices to improve mechanical properties and interfacial adhesion .

Several compounds exhibit similarities to 3-(Trimethoxysilyl)propyl methacrylate due to their functional groups or applications. Here are some notable examples:

Compound NameMolecular FormulaKey Features
3-(Glycidyloxypropyl)trimethoxysilaneC₁₁H₂₁O₄SiContains an epoxy group for enhanced reactivity
3-(Aminopropyl)triethoxysilaneC₁₁H₂₅N₃O₃SiAmino group provides different interaction capabilities
VinyltrimethoxysilaneC₈H₁₈O₃SiVinyl group allows for different polymerization pathways
MethacryloxypropyltrimethoxysilaneC₁₀H₂₃O₄SiSimilar structure but lacks the additional propyl chain

These compounds are unique due to their specific functional groups that dictate their reactivity and application fields. For instance, while 3-(Trimethoxysilyl)propyl methacrylate is primarily used for adhesion enhancement, others like 3-(Aminopropyl)triethoxysilane are more suited for applications requiring chemical bonding through amine functionalities.

Physical Description

Liquid

Color/Form

Liquid

Boiling Point

190 °C

Flash Point

92 °C (198 °F) (closed cup)

Density

1.045 at 25 °C

LogP

log Kow = 0.75 (est)

UNII

JV48X1M2EQ

GHS Hazard Statements

Aggregated GHS information provided by 632 companies from 13 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 527 of 632 companies. For more detailed information, please visit ECHA C&L website;
Of the 11 notification(s) provided by 105 of 632 companies with hazard statement code(s):;
H315 (91.43%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (91.43%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (69.52%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.44 mm Hg at 25 °C (est)

Pictograms

Irritant

Irritant

Other CAS

2530-85-0
100402-78-6

Methods of Manufacturing

... Methacrylic-functional silanes were introduced as particularly effective modifiers for organic polymers containing carboxyl groups. These are produced almost exclusively by hydrosilylation of allyl methacrylate. ... This reaction leads to the desired 3-methacryloxypropyl group with good selectivity because of the considerably higher reactivity of the allyl group. The most important of these compounds, the trimethoxy compound ... is produced industrially either by direct addition of trimethoxysilane or preferably via the corresponding trichlorosilyl precursor in the presence of radical scavengers.
By the reaction of 3-chloropropyltrimethoxysilane with methacrylic acid.

General Manufacturing Information

Adhesive manufacturing
Paint and coating manufacturing
Plastic material and resin manufacturing
Plastics product manufacturing
Transportation equipment manufacturing
2-Propenoic acid, 2-methyl-, 3-(trimethoxysilyl)propyl ester: ACTIVE

Analytic Laboratory Methods

Thin-layer chromatography (TLC) polarography, and spectrometry are used for soln measurements. Methacrylates in air have been analyzed by TLC, polarography, and colorimetry. Polarography has been used for determination of any residual monomer in the polymer. A variety of spectroscopic techniques, eg, NMR, IR, and Raman spectroscopy also have been used, particularly for analysis of surgical cements and dental restorative resins. /Methacrylic acid & derivatives/

Storage Conditions

Keep away from sources of ignition. Store in a cool, dry place. Store in a tightly closed container. Store protected from moisture. Store under nitrogen.
Use explosion-proof ventilation equipment. Facilities storing or utilizing this material should be equipped with an eyewash facility and a safety shower. Use adequate ventilation to keep airborne concentrations low.
Temp during storage must be kept low to minimize formation of peroxides and other oxidation products. ... Storage temp below 30 °C are recommended for the polyfunctional methacrylates. ... The methacrylate monomers should not be stored for longer than one year. Shorter storage times are recommended for the aminomethacrylates, ie, three months, and the polyfunctional methacrylates, ie, six months. Many of these cmpd are sensitive to UV light and should, therefore, be stored in the dark. The methacrylic esters may be stored in mild steel, stainless steel, or aluminum. /Methacrylic acid & derivatives/
Store in cool place. Keep container tightly closed in a dry and well-ventilated place. Recommended storage temperature: 2 - 8 °C Moisture sensitive. Handle and store under inert gas. Heat sensitive.

Dates

Modify: 2023-08-15

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